齐莫甾醇

描述

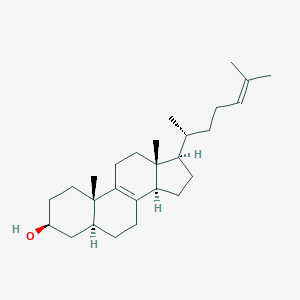

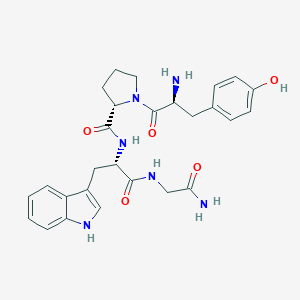

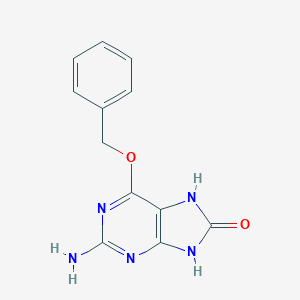

Zymosterol is a sterol intermediate in the biosynthesis of cholesterol. It is a crucial compound in the cholesterol synthesis pathway, where it is derived from lanosterol and subsequently converted into cholesterol in the endoplasmic reticulum . Zymosterol is characterized by its chemical formula (C_{27}H_{44}O) and a molar mass of 384.64 g/mol .

科学研究应用

Zymosterol has several scientific research applications:

Chemistry: Zymosterol is used as a precursor in the synthesis of other sterols and steroidal compounds.

Biology: It plays a role in studying cholesterol biosynthesis and its regulation in cells.

Medicine: Zymosterol and its derivatives are investigated for their potential therapeutic effects and as biomarkers for certain diseases.

作用机制

麦角甾醇主要通过其在胆固醇生物合成途径中的作用发挥其作用。它通过内质网中的一系列酶促反应转化为胆固醇。 麦角甾醇穿过胞质溶胶的速度很快,促进其在质膜中的积累 。 麦角甾醇也被认为是核受体RORγ的配体,影响与免疫、昼夜节律和代谢相关的基因表达 .

类似化合物:

羊毛甾醇: 胆固醇合成途径中麦角甾醇的前体。

脱氢胆固醇: 胆固醇生物合成中的另一个中间体,与麦角甾醇在双键位置不同。

脱氢胆固醇: 胆固醇合成途径中麦角甾醇的下游产物。

比较:

生化分析

Biochemical Properties

Zymosterol interacts with various enzymes and proteins in the biochemical reactions involved in cholesterol synthesis . It is considered one of the ligands for the nuclear receptor RORγ . Altered zymosterol concentration can change the expression of genes associated with immunity, circadian rhythm, and metabolism through binding with RORγ .

Cellular Effects

Zymosterol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The changes in zymosterol concentration can affect the expression of genes associated with various cellular processes .

Molecular Mechanism

At the molecular level, zymosterol exerts its effects through binding interactions with biomolecules such as the nuclear receptor RORγ . This binding can lead to changes in gene expression, influencing various cellular processes .

Metabolic Pathways

Zymosterol is involved in the cholesterol synthesis pathway, interacting with various enzymes and cofactors . Specific details on its effects on metabolic flux or metabolite levels are currently limited.

准备方法

合成路线和反应条件: 麦角甾醇的合成可以通过各种化学方法实现。一种值得注意的方法是从3-苯甲酰氧基麦角甾-8(14),22-二烯-15-酮开始。 霍纳-埃蒙斯反应与醛反应,然后进行臭氧化和还原,是形成麦角甾醇侧链的关键步骤 。 反应条件通常包括低温以防止差向异构化,以及使用特定的催化剂进行氢化 .

工业生产方法: 麦角甾醇的工业生产通常通过代谢工程和合成生物学方法实现。酵母通常用作甾醇生物合成的宿主生物,包括麦角甾醇。 代谢工程的进步使酵母菌株的优化成为可能,从而提高了麦角甾醇的生产产量 .

化学反应分析

反应类型: 麦角甾醇会发生各种化学反应,包括:

氧化: 麦角甾醇可以被氧化形成不同的氧甾醇。

还原: 还原反应可以将麦角甾醇转化为其他甾醇中间体。

取代: 取代反应可以改变麦角甾醇分子上的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

取代: 各种试剂,如卤素和烷基化试剂,用于取代反应。

主要产物:

氧化: 氧甾醇

还原: 脱氢胆固醇和其他甾醇中间体

取代: 修饰的甾醇衍生物

4. 科研应用

麦角甾醇有几个科学研究应用:

化学: 麦角甾醇用作合成其他甾醇和甾体化合物的先驱。

生物学: 它在研究胆固醇生物合成及其在细胞中的调节中发挥作用。

医学: 麦角甾醇及其衍生物正在研究其潜在的治疗作用和作为某些疾病的生物标志物。

相似化合物的比较

Lanosterol: A precursor to zymosterol in the cholesterol synthesis pathway.

Lathosterol: Another intermediate in cholesterol biosynthesis, differing from zymosterol in the position of the double bond.

Desmosterol: A downstream product of zymosterol in the cholesterol synthesis pathway.

Comparison:

属性

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJXLIKVBJVRY-XTGBIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028211 | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-33-6 | |

| Record name | Zymosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zymosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholesta-8,24-dien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZYMOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of zymosterol in sterol biosynthesis?

A1: Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a crucial intermediate in the biosynthesis of ergosterol in fungi and cholesterol in mammals. [, , , ] It lies at a branch point in the pathway, leading to the formation of either ergosterol via C24-methylation in fungi or cholesterol via a different route in mammals. [, , ]

Q2: How does the metabolism of zymosterol differ in yeast and mammals?

A2: In yeast, zymosterol undergoes C24-methylation by the enzyme S-adenosyl-L-methionine: Δ24(25) to Δ24(28)-sterol methyltransferase (SMT), leading to the formation of fecosterol and eventually ergosterol. [, , ] In mammals, zymosterol is converted to cholesterol through a series of enzymatic reactions that do not involve C24-methylation. [, ]

Q3: What happens when the enzyme responsible for zymosterol methylation is inhibited in yeast?

A3: Inhibition of SMT in Saccharomyces cerevisiae leads to the accumulation of zymosterol and a decrease in ergosterol levels. [, , ] Additionally, novel C27 sterols, such as cholesta-7,24-dienol, cholesta-5,7,24-trienol, and cholesta-5,7,22,24-tetraenol, are produced. [] This accumulation of zymosterol and depletion of ergosterol disrupts membrane integrity and function, ultimately impairing yeast growth. [, , ]

Q4: What is the molecular formula and molecular weight of zymosterol?

A5: Zymosterol has the molecular formula C27H44O and a molecular weight of 384.64 g/mol. []

Q5: How can zymosterol be characterized spectroscopically?

A6: Various techniques, including 1H NMR, 13C NMR, and mass spectrometry, can be used to characterize zymosterol. [, ] Detailed spectral data for zymosterol and its acetate derivative are available in the literature. []

Q6: How do the membrane properties of zymosterol compare to cholesterol?

A7: Studies using Langmuir monolayers, grazing incidence X-ray diffraction, and Brewster angle microscopy revealed that zymosterol exhibits distinct membrane properties compared to cholesterol. [] While cholesterol forms a hexagonal lattice in monolayers, zymosterol molecules arrange in two-dimensional oblique unit cells. [] This difference in organization significantly impacts sterol-membrane interactions and highlights the importance of the double bond position in the sterol B-ring for membrane function. []

Q7: How does the SMT enzyme catalyze the methylation of zymosterol?

A8: SMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C24 position of zymosterol. [, , ] This reaction involves a 1,2-hydride shift of H-24 to C-25 from the Re-face of the original 24,25-double bond, resulting in the formation of fecosterol. [] This reaction is crucial for the biosynthesis of ergosterol in fungi, making SMT a potential target for antifungal drugs. [, , ]

Q8: Have computational methods been used to study zymosterol and SMT?

A9: Yes, computational chemistry techniques have been employed to investigate the structure-activity relationship of SMT inhibitors and to model the enzyme's active site. [, ] These studies provide insights into the design of more potent and selective inhibitors targeting SMT for antifungal drug development.

Q9: How do structural modifications of sterols affect their interaction with SMT?

A10: Modifications to the sterol side chain, particularly at the C24 and C25 positions, significantly influence their interaction with SMT. [, , ] Introduction of aza, aziridine, or ammonium groups at these positions has been shown to generate potent SMT inhibitors. [, ] Furthermore, the stereochemistry at C24 is crucial, as evidenced by the differential inhibitory potencies of 24(S)-methyl-25-thiacholesteryl iodide and 24(R)-methyl-25-thiacholesteryl iodide. [] These findings highlight the importance of structural features in determining substrate specificity and inhibitor binding to SMT.

Q10: What are the effects of SMT inhibitors on fungal growth?

A11: Inhibitors of SMT, such as azasterols, effectively inhibit the growth of various fungi, including Candida albicans and Saccharomyces cerevisiae. [, , , ] These inhibitors disrupt ergosterol biosynthesis, leading to the accumulation of toxic intermediates and ultimately cell death. [, , ] These findings highlight the potential of SMT as a target for developing new antifungal agents.

Q11: Has the effect of zymosterol accumulation been studied in mammalian systems?

A12: Yes, studies have shown that accumulation of zymosterol in oligodendrocytes, cells responsible for myelin formation in the central nervous system, can be induced by the drug teriflunomide. [] Interestingly, this accumulation promoted oligodendrocyte differentiation and enhanced remyelination in both in vitro and in vivo models of demyelination. [] These findings suggest a potential therapeutic benefit of modulating zymosterol levels in demyelinating diseases such as multiple sclerosis.

Q12: Are there known mechanisms of resistance to SMT inhibitors?

A13: Yes, studies have identified mutations in the ERG6 gene, which encodes SMT, that confer resistance to SMT inhibitors in Saccharomyces cerevisiae. [, ] These mutations can alter the enzyme's structure, affecting inhibitor binding and reducing their efficacy. [, ] Understanding these resistance mechanisms is crucial for developing new strategies to overcome drug resistance in fungi.

Q13: How is zymosterol typically isolated and purified from biological samples?

A14: Zymosterol can be isolated from biological samples such as yeast using a combination of techniques, including solvent extraction, saponification, and various chromatographic methods, such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC). [, , ]

Q14: What are some common methods used to quantify zymosterol levels?

A15: Zymosterol quantification typically involves GLC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). [, , , ] These techniques allow for sensitive and specific detection and quantification of zymosterol in complex biological matrices.

Q15: When was zymosterol first identified and what are some key milestones in its research?

A16: Zymosterol was first isolated from yeast in the mid-20th century. [, , ] Key milestones in zymosterol research include:

- Elucidation of its role as a key intermediate in ergosterol and cholesterol biosynthesis. [, , ]

- Identification and characterization of the SMT enzyme responsible for its C24-methylation. [, , ]

- Development of potent and selective SMT inhibitors as potential antifungal agents. [, , ]

- Discovery of the role of zymosterol accumulation in promoting oligodendrocyte differentiation and remyelination. []

Q16: What are some examples of cross-disciplinary research involving zymosterol?

A16: Zymosterol research benefits from collaborations between various scientific disciplines, including:

- Biochemistry and molecular biology: to study the enzymes and genes involved in zymosterol biosynthesis and regulation. [, , , , ]

- Organic chemistry and medicinal chemistry: to synthesize and evaluate novel SMT inhibitors as potential antifungal drugs. [, , ]

- Cell biology and physiology: to investigate the role of zymosterol in cellular processes and disease models. [, , , ]

- Biophysics and structural biology: to understand the interactions of zymosterol with membranes and proteins. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)

![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)